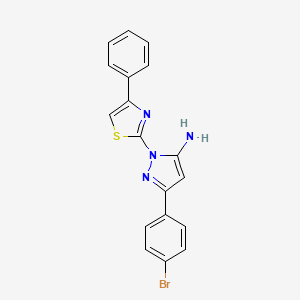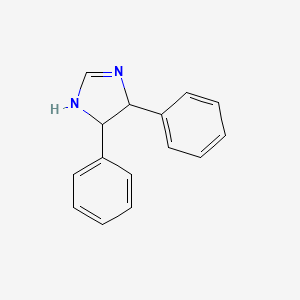
Diphenylimidazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylimidazoline is a heterocyclic compound that contains two phenyl groups attached to an imidazoline ring. Imidazolines are an important class of aromatic five-membered heterocycles that include two nitrogen atoms. These compounds are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenylimidazoline can be synthesized through several methods. One common approach involves the cyclization of N,N’-diphenylethylenediamine. This reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the imidazoline ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic cyclization of N,N’-diphenylethylenediamine on oxide catalysts based on alumina and silica gel. The reaction is conducted at elevated temperatures ranging from 300–500°C .
Chemical Reactions Analysis
Types of Reactions: Diphenylimidazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions:
Oxidation: Catalyzed by copper (I) using oxygen as the oxidant.
Reduction: Typically involves hydrogenation reactions using metal catalysts.
Substitution: Involves the use of halogenating agents or other electrophiles to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield α-keto aldehydes .
Scientific Research Applications
Diphenylimidazoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of diphenylimidazoline involves its interaction with specific molecular targets and pathways. For instance, it can act as an agonist at imidazoline receptors, leading to various physiological effects such as the reduction of blood pressure by diminishing the action of the sympathetic nervous system . The compound’s structure allows it to bind effectively to these receptors, modulating their activity and resulting in therapeutic outcomes.
Comparison with Similar Compounds
- N-phenylpyrrole
- Indole
- N-methylindole
- 3-ethylindole
- N,N’-diphenylpiperazine
Comparison: Diphenylimidazoline is unique due to its specific imidazoline ring structure with two phenyl groups. This structure imparts distinct chemical and biological properties compared to other similar compounds like indole and N-phenylpyrrole . For example, while indole derivatives are widely used in pharmaceuticals, this compound’s imidazoline ring provides unique binding properties that make it suitable for targeting imidazoline receptors .
Properties
CAS No. |
172491-75-7 |
|---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4,5-diphenyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C15H14N2/c1-3-7-12(8-4-1)14-15(17-11-16-14)13-9-5-2-6-10-13/h1-11,14-15H,(H,16,17) |
InChI Key |
ZEKUBYLAUUDJJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N=CN2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


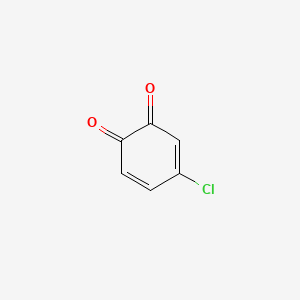
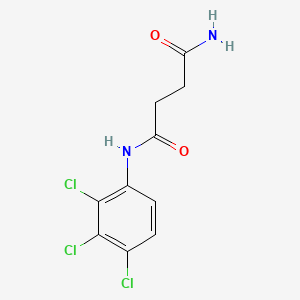


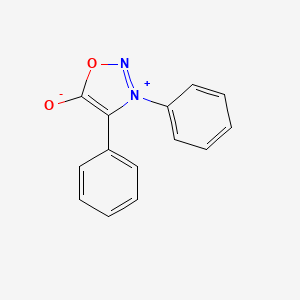
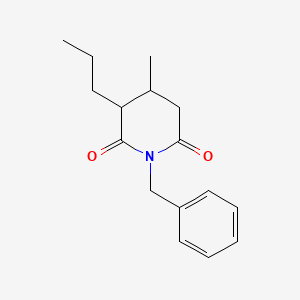
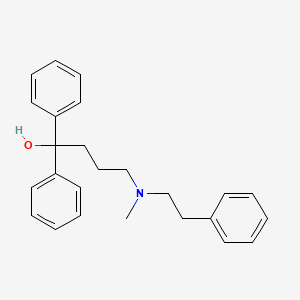

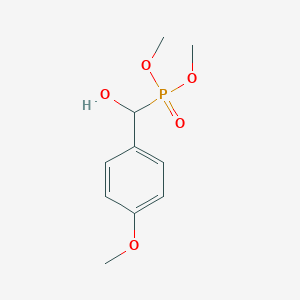
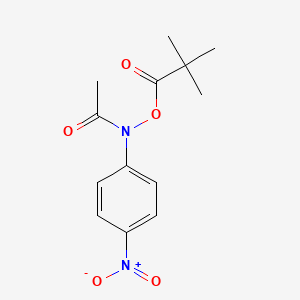
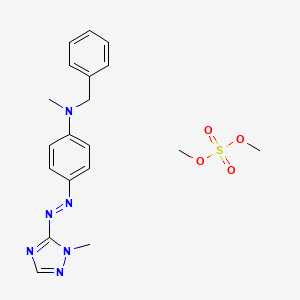
![N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B14159291.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(propan-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14159295.png)
